![molecular formula C12H15BrFN B1411961 N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine CAS No. 1775205-43-0](/img/structure/B1411961.png)
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine
概要
説明
This compound is a complex organic molecule that contains a cyclobutanamine moiety, which is a four-membered cyclic amine, and a phenyl group that is substituted with bromo and fluoro groups. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions where an amine (in this case, methylcyclobutanamine) reacts with a suitable electrophile (in this case, a bromo-fluoro substituted benzyl halide) .Molecular Structure Analysis
The exact structure of this compound would need to be confirmed by techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like density functional theory (DFT). These techniques can provide information about the compound’s geometry, conformation, and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluoro and bromo groups on the phenyl ring, and the electron-donating amine group. These groups could potentially make the compound reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amine and the halogens) could make this compound relatively polar, influencing its solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Characterization
- N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine is involved in various synthesis and characterization studies. For instance, McLaughlin et al. (2016) describe the synthesis and extensive analytical characterization of similar compounds, emphasizing the importance of accurate identification in research chemicals (McLaughlin et al., 2016).
Medicinal Chemistry and Receptor Agonist Development
- In medicinal chemistry, derivatives of this compound are being explored for their potential as receptor agonists. Westaway et al. (2009) discuss the discovery of a novel small molecule motilin receptor agonist, highlighting the significance of such compounds in drug development (Westaway et al., 2009).
Bioisosteric Replacement Studies
- The compound's structure allows for bioisosteric replacement studies, which are essential in drug design. Girreser et al. (2016) detailed the structure elucidation of a cannabimimetic designer drug with a similar structure, underscoring the role of such compounds in understanding drug-receptor interactions (Girreser et al., 2016).
Photodynamic Therapy for Cancer Treatment
- Compounds like this compound have potential applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antidepressant Activity Research
- Research into the antidepressant activity of related compounds has been conducted. Yuan (2012) synthesized and tested a morpholine hydrochloride derivative for antidepressant activity, reflecting the therapeutic potential of structurally related compounds (Yuan, 2012).
Antimicrobial Activity Studies
- The antimicrobial activity of compounds structurally similar to this compound has been explored. Raval et al. (2012) report on the synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating the biological relevance of such compounds (Raval et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c1-15(12-3-2-4-12)8-9-5-10(13)7-11(14)6-9/h5-7,12H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPTKALSXDLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


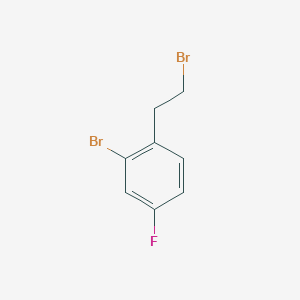
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
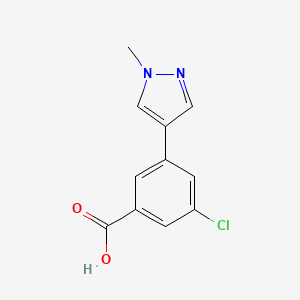
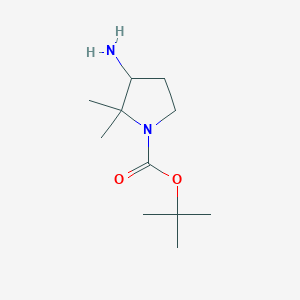
![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)
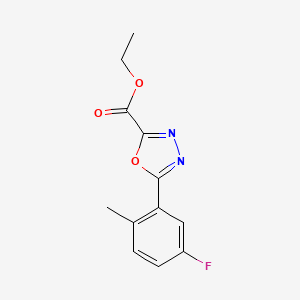
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)
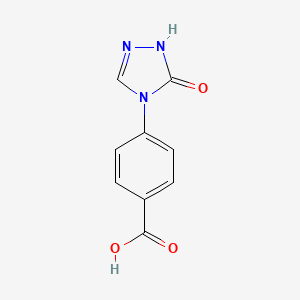

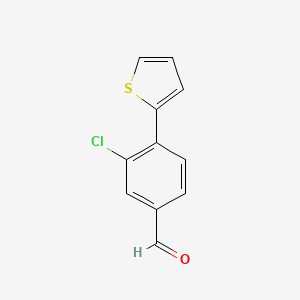
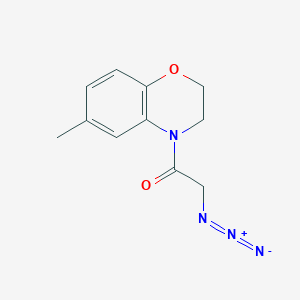
![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)
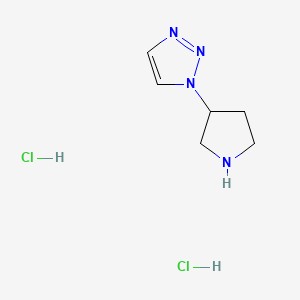
![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
